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Compound of Interest

Compound Name: Tyr-Somatostatin-14

Cat. No.: B13390110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship

(SAR) of Tyr-Somatostatin-14, a key analog of the native peptide hormone somatostatin-14

(SST-14). The addition of a tyrosine residue at the N-terminus ([Tyr¹]) serves as a crucial tool

for radiolabeling in research, while also influencing the peptide's biological activity.

Understanding the intricate relationship between the structure of Tyr-Somatostatin-14 and its

functional consequences is paramount for the rational design of novel somatostatin analogs

with enhanced therapeutic properties, including improved receptor subtype selectivity,

metabolic stability, and efficacy in treating neuroendocrine tumors and other hormonal

disorders.

Core Principles of Somatostatin-14 Structure and
Function
Somatostatin-14 is a cyclic tetradecapeptide that exerts its biological effects by binding to a

family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. The

native peptide, with the sequence Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys,

features a disulfide bridge between Cys³ and Cys¹⁴, which is essential for its biological activity.

The central pharmacophore, comprising the β-turn sequence of Phe⁷-Trp⁸-Lys⁹-Thr¹⁰, is critical

for receptor binding and activation.
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The N-terminal exocyclic "tail" (Ala¹-Gly²) and the C-terminal exocyclic "tail" (Thr¹²-Ser¹³) also

contribute to the overall conformation and receptor interaction. Tyr-Somatostatin-14, with the

sequence Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, maintains the core

structural features of SST-14 while providing a site for iodination, typically with ¹²⁵I, for use in

radioligand binding assays.

Quantitative Analysis of Receptor Binding and
Functional Potency
The affinity of Tyr-Somatostatin-14 and its analogs for different SSTR subtypes is a key

determinant of their biological activity. This is typically quantified by the inhibition constant (Ki),

determined through competitive radioligand binding assays. The functional potency, often

measured as the half-maximal inhibitory or effective concentration (IC₅₀ or EC₅₀) in assays

such as cAMP accumulation or growth hormone release, provides a measure of the ligand's

ability to elicit a cellular response upon receptor binding.

Receptor Binding Affinities (Ki) of Somatostatin-14
Analogs
The following table summarizes the binding affinities of native Somatostatin-14 and various

analogs, including those with modifications at key phenylalanine residues, for the five human

somatostatin receptor subtypes. This data highlights the impact of specific amino acid

substitutions on receptor selectivity.
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Compound
SSTR1 (Ki,
nM)

SSTR2 (Ki,
nM)

SSTR3 (Ki,
nM)

SSTR4 (Ki,
nM)

SSTR5 (Ki,
nM)

Somatostatin-

14
1.5 ± 0.2 0.4 ± 0.1 1.1 ± 0.3 2.5 ± 0.5 0.9 ± 0.2

[Phe⁶(Msa)]-

SST-14
3.2 ± 0.6 0.8 ± 0.2 2.5 ± 0.7 4.1 ± 1.1 1.8 ± 0.4

[Phe⁷(Msa)]-

SST-14
>1000 150 ± 30 >1000 >1000 >1000

[Phe¹¹(Msa)]-

SST-14
1.8 ± 0.4 0.5 ± 0.1 1.3 ± 0.3 2.9 ± 0.7 1.1 ± 0.2

[D-Trp⁸]-SST-

14
2.1 ± 0.5 0.3 ± 0.1 0.9 ± 0.2 3.5 ± 0.8 0.7 ± 0.2

Data adapted from a study on somatostatin analogs containing Mesitylalanine (Msa).[1]

Functional Potency (IC₅₀) in Growth Hormone Release
Inhibition
The ability of somatostatin analogs to inhibit the release of growth hormone (GH) from pituitary

cells is a critical measure of their functional activity. The following table presents the IC₅₀ values

for GH release inhibition by Somatostatin-14 and several analogs in rat anterior pituitary cells.

Compound IC₅₀ for GH Release Inhibition (pM)

Somatostatin-14 (SS-14) 5.3

Somatostatin-28 (SS-28) 99

Octreotide 48

RC-160 0.1

BIM-23014 47

Data from a study comparing the potencies of various somatostatin analogs.[2][3]
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Key Amino Acid Residues in Tyr-Somatostatin-14
SAR
Site-directed mutagenesis and the synthesis of a wide array of analogs have elucidated the

roles of specific amino acid residues in the biological activity of Somatostatin-14 and its

derivatives.

N-Terminal Tyrosine (Tyr¹): The addition of a tyrosine at the N-terminus is primarily for

radioiodination, creating a tracer for binding assays.[4] While generally well-tolerated,

modifications at this position can influence binding and functional potency. For instance, the

analog [Pro², Met¹³]somatostatin-14 showed a higher binding affinity than native

somatostatin-14 in one study.[5] This suggests that the N-terminal region can be modified to

modulate receptor interaction.

Phenylalanine Residues (Phe⁶, Phe⁷, Phe¹¹): These aromatic residues are crucial for

receptor binding. Substitution of Phe⁶ with L-alanine or its deletion significantly reduces

biological activity. The aromatic ring of Phe⁷ is also important for high-affinity binding.

Modifications at Phe¹¹ can lead to analogs with selective activity for intestinal ion transport,

demonstrating the role of this residue in conferring tissue-specific effects.

Tryptophan and Lysine (Trp⁸, Lys⁹): The Trp⁸ and Lys⁹ residues are part of the essential β-

turn pharmacophore. The indole ring of Trp⁸ and the ε-amino group of Lys⁹ are directly

involved in receptor binding. Substitution of Trp⁸ with its D-isomer often results in analogs

with increased metabolic stability and high potency. Both Trp⁸ and Lys⁹ are required for the

ion transport and other biological actions of somatostatin.

Signaling Pathways of Tyr-Somatostatin-14
Upon binding to its cognate SSTRs, Tyr-Somatostatin-14 initiates a cascade of intracellular

signaling events, primarily mediated by inhibitory G-proteins (Gi/o). These pathways collectively

lead to the characteristic inhibitory effects of somatostatin on cell secretion and proliferation.
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Caption: Somatostatin receptor signaling pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b13390110?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13390110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following sections provide detailed methodologies for key experiments used to

characterize the structure-activity relationship of Tyr-Somatostatin-14 and its analogs.

Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a non-radiolabeled ligand by measuring its

ability to displace a radiolabeled ligand from the receptor.

Start

Prepare Reagents:
- Cell Membranes (with SSTRs)
- Radioligand ([¹²⁵I]-Tyr-SST-14)

- Competitor (Analog)
- Assay Buffer

Incubate:
Radioligand, Membranes,
and varying concentrations

of Competitor

Separate Bound and Free Ligand
(Rapid Filtration)

Quantify Radioactivity
(Gamma Counter)

Data Analysis:
- Plot % Specific Binding vs. [Competitor]

- Determine IC₅₀

- Calculate Ki using Cheng-Prusoff

End

Click to download full resolution via product page

Caption: Workflow for a radioligand competition binding assay.

Methodology:

Cell Membrane Preparation: Prepare membranes from cells stably expressing the desired

SSTR subtype. Homogenize cells in a cold lysis buffer and pellet the membranes by

centrifugation. Resuspend the pellet in an appropriate assay buffer.

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (e.g., [¹²⁵I]Tyr-

SST-14), a fixed amount of cell membrane preparation, and increasing concentrations of the

unlabeled competitor ligand (Tyr-Somatostatin-14 analog).

Incubation: Incubate the plate at a specific temperature (e.g., 25-37°C) for a sufficient time

(e.g., 30-60 minutes) to reach binding equilibrium.

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell

harvester. The filters will trap the membranes with the bound radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay
This functional assay measures the ability of a ligand to inhibit the production of cyclic AMP

(cAMP), a key second messenger in the SSTR signaling pathway.

Start Culture cells expressing SSTRs
in a multi-well plate

Stimulate cells with Forskolin
(to induce cAMP) and varying

concentrations of the SST analog

Lyse cells to release
intracellular cAMP

Detect cAMP levels using a
competitive immunoassay (e.g., HTRF, AlphaScreen)

Data Analysis:
- Plot cAMP levels vs. [Analog]

- Determine EC₅₀/IC₅₀

End

Click to download full resolution via product page

Caption: Workflow for a cAMP accumulation assay.

Methodology:

Cell Culture: Plate cells expressing the target SSTR in a multi-well plate and grow to

confluency.

Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent

cAMP degradation. Then, stimulate the cells with a cAMP-inducing agent (e.g., forskolin) in

the presence of varying concentrations of the Tyr-Somatostatin-14 analog.

Cell Lysis: After the stimulation period, lyse the cells to release the accumulated intracellular

cAMP.

cAMP Detection: Quantify the cAMP levels using a commercially available kit, such as a

Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay. These assays

are typically based on a competitive immunoassay principle.

Data Analysis: Plot the measured cAMP levels against the logarithm of the analog

concentration. Fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀ value for

the inhibition of cAMP accumulation.
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Phosphotyrosine Phosphatase (PTP) Activity Assay
Activation of SSTRs can lead to the stimulation of phosphotyrosine phosphatases (PTPs),

which play a role in the anti-proliferative effects of somatostatin.

Methodology:

Cell Treatment and Lysis: Treat cells expressing SSTRs with the Tyr-Somatostatin-14
analog for a specified time. Lyse the cells in a buffer containing protease and phosphatase

inhibitors.

Immunoprecipitation (Optional): To measure the activity of a specific PTP (e.g., SHP-1 or

SHP-2), immunoprecipitate the target PTP from the cell lysates using a specific antibody.

Phosphatase Assay: Incubate the cell lysates or immunoprecipitated PTP with a

phosphorylated substrate. This can be a generic artificial substrate like p-nitrophenyl

phosphate (pNPP) or a more specific phosphopeptide.

Detection: Measure the dephosphorylation of the substrate. For pNPP, this can be done

colorimetrically. For other substrates, the release of inorganic phosphate can be measured

using a Malachite Green-based assay, or by detecting the dephosphorylated product using

specific antibodies (e.g., in an ELISA format).

Data Analysis: Compare the PTP activity in treated versus untreated cells to determine the

fold-activation induced by the somatostatin analog.

Conclusion
The structure-activity relationship of Tyr-Somatostatin-14 is a complex interplay of its primary

sequence, three-dimensional conformation, and the specific molecular interactions with the

different somatostatin receptor subtypes. The N-terminal tyrosine provides a valuable tool for

research, and modifications to this and other key residues, particularly within the

pharmacophore region, can significantly alter the binding affinity and functional potency of the

peptide. A thorough understanding of these relationships, derived from quantitative binding and

functional assays, is essential for the development of next-generation somatostatin analogs

with improved therapeutic profiles for a range of clinical applications. This guide provides a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b13390110?utm_src=pdf-body
https://www.benchchem.com/product/b13390110?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13390110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


foundational framework for researchers and drug development professionals to navigate this

intricate field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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